molecular formula C6H16Cl2N2 B2425077 (S)-Azepan-3-amine dihydrochloride CAS No. 334620-16-5

(S)-Azepan-3-amine dihydrochloride

Cat. No.: B2425077
CAS No.: 334620-16-5
M. Wt: 187.11
InChI Key: UGXGMLAGNPGHSA-ILKKLZGPSA-N
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Description

Overview of Azepane Heterocycles in Contemporary Organic and Medicinal Chemistry

Azepane and its derivatives are seven-membered heterocyclic compounds that have garnered significant attention in pharmacological and therapeutic research. benthamdirect.com These structures are integral to a number of biologically active natural products and synthetic drugs. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, has been investigated as a scaffold for potential antitumor agents due to its activity as an ATP-competitive inhibitor of protein kinase. lifechemicals.com Furthermore, approved drugs such as Tolazamide, an oral blood glucose-lowering agent for type 2 diabetes, and Azelastine, a potent second-generation histamine (B1213489) antagonist, feature the azepane substructure. lifechemicals.comwikipedia.org The flexible conformation of the seven-membered ring is often a key determinant of their biological activity, making the ability to introduce specific substituents to influence this conformation crucial for effective drug design. lifechemicals.comrsc.org

Fundamental Stereochemical Considerations in Amine-Containing Cyclic Systems

The stereochemistry of amine-containing cyclic systems is a critical aspect that influences their interaction with biological targets. stereoelectronics.org In principle, a nitrogen atom with three different substituents is a stereogenic center. stereoelectronics.org However, in many amines, rapid nitrogen inversion occurs at room temperature, leading to an equilibrium between the two enantiomeric forms. stereoelectronics.org This inversion can be restricted in certain molecular architectures, such as in N-oxides and ammonium (B1175870) salts, where the tetrahedral arrangement at the nitrogen is more fixed. stereoelectronics.org

In cyclic amines like azepanes, chirality can also arise from stereogenic carbon atoms within the ring. youtube.com The presence of substituents on the ring creates chiral centers, leading to the possibility of enantiomers and diastereomers. youtube.com The specific three-dimensional arrangement of atoms is crucial, as biological systems, being chiral themselves, often exhibit high stereoselectivity. For example, the (S)-enantiomer of the antihistamine dexchlorpheniramine (B1670334) is significantly more potent than its (R)-counterpart, highlighting the importance of a precise fit with the target receptor. stereoelectronics.org

Positional and Configurational Isomerism in Substituted Azepanes

Substituted azepanes can exhibit both positional and configurational isomerism. Positional isomerism arises from the different possible locations of a substituent on the azepane ring. For example, in an amino-substituted azepane, the amino group could be at the 2-, 3-, or 4-position, resulting in distinct positional isomers with different chemical and physical properties.

Configurational isomerism refers to molecules with the same connectivity but a different spatial arrangement of atoms. youtube.com In the case of a substituted azepane with a single chiral center, such as 3-aminoazepane, it can exist as two enantiomers: (S)-3-aminoazepane and (R)-3-aminoazepane. nih.govnih.gov When two or more substituents are present on the ring, diastereomers, such as cis and trans isomers, can also exist. libretexts.org These stereoisomers can have vastly different biological activities and pharmacological profiles.

Properties

IUPAC Name

(3S)-azepan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGMLAGNPGHSA-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Pure Azepan 3 Amines

Chemo- and Diastereoselective Chemical Transformations

The construction of the azepane ring with specific stereochemistry at the C-3 position requires sophisticated chemical transformations that are both chemo- and diastereoselective. These methods are designed to control the spatial arrangement of atoms, leading to the desired enantiomerically pure product.

Catalytic Reduction Strategies for Azepane Ring Formation

Catalytic reduction is a powerful and widely used strategy for the formation of the azepane ring. This approach often involves the reduction of a precursor molecule, such as a cyclic amide or a lactam, to the corresponding amine. The use of chiral catalysts can induce asymmetry in the product, leading to an enantiomerically enriched or pure compound.

The reduction of cyclic amides, specifically azepan-2-one (B1668282) (caprolactam) derivatives, is a direct route to substituted azepanes. The challenge lies in achieving stereocontrol during the reduction process. One approach involves the synthesis of a chiral lactam precursor, which is then reduced to the corresponding chiral amine. For instance, the synthesis of a (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one has been achieved, which serves as a key intermediate for the CGRP receptor antagonist telcagepant. nih.gov This highlights the importance of synthesizing stereochemically defined lactams as precursors to enantiopure azepanes.

A novel approach to polyhydroxylated azepanes involves the intramolecular reductive amination of an amino derivative, which can be formed from an oxazolidinone precursor. nih.gov However, the catalytic hydrogenation for the final ring closure can sometimes lead to unexpected bicyclic products, necessitating careful optimization of reaction conditions, including the choice of palladium catalyst. nih.govacs.org

Table 1: Influence of Palladium Source on Azepane vs. Bicyclic Acetal Formation
CatalystYield of Azepane (%)Yield of Bicyclic Acetal (%)
Pd/C2065
Pd(OH)₂/C2560
PdCl₂1570
Data derived from studies on the catalytic hydrogenation of a specific amino alcohol precursor to a polyhydroxylated azepane. nih.govacs.org

Metal hydride reagents, often in combination with Lewis acids, are effective for the reduction of lactams to cyclic amines. The Lewis acid activates the lactam carbonyl group towards nucleophilic attack by the hydride. The choice of hydride reagent and Lewis acid can influence the stereochemical outcome of the reduction. While this method is powerful, achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts.

Asymmetric hydrogenation of prochiral imines is a highly efficient method for synthesizing α-chiral amines. nih.govacs.org This strategy involves the reduction of a C=N double bond in a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand. nih.govacs.org The catalyst creates a chiral environment that favors the formation of one enantiomer of the amine over the other. nih.gov

For the synthesis of azepanes, a relevant prochiral imine could be a cyclic imine or an enamine within a seven-membered ring system. The asymmetric hydrogenation of such substrates can provide direct access to enantiomerically enriched azepanes. nih.gov The success of this method hinges on the design of effective chiral catalysts that can provide high enantioselectivity for the specific imine substrate. Iridium complexes with chiral phosphine-oxazoline ligands have shown considerable success in the asymmetric hydrogenation of N-aryl imines. nih.gov Ruthenium-diamine catalysts have also been employed for the asymmetric hydrogenation of dibenzo[c,e]azepine derivatives, yielding chiral seven-membered cyclic amines with good to excellent enantioselectivity. nih.gov

Table 2: Catalyst Performance in Asymmetric Hydrogenation of a Dibenzo[c,e]azepine Derivative
Catalyst/LigandEnantiomeric Excess (ee, %)
RuCl₂[(S)-xyl-binap][(S)-daipen]95
[Ir(cod)Cl]₂ / (S)-f-Binaphaneup to 90 for N-alkyl imines
Ir-P,N (SimplePHOX)up to 97 for N-aryl imines
Data compiled from various studies on asymmetric hydrogenation of imines and their derivatives. nih.govnih.gov

Ring-Closing Metathesis in Azepane Ring Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including azepanes. researchgate.netwikipedia.org This reaction utilizes transition metal catalysts, most notably ruthenium-based Grubbs-type catalysts, to form a carbon-carbon double bond within a molecule, leading to cyclization. organic-chemistry.org For the synthesis of azepanes, a diene precursor containing a nitrogen atom is subjected to RCM to form an unsaturated seven-membered ring, which can then be hydrogenated to the corresponding saturated azepane. researchgate.net

One of the key advantages of RCM is its functional group tolerance, allowing for its application to complex molecules. organic-chemistry.org In the context of synthesizing (S)-Azepan-3-amine, a chiral diene precursor would be required. The stereocenter at the future C-3 position would be installed prior to the RCM step. A notable application of RCM is in the synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one, a precursor to telcagepant, where RCM of a styrene (B11656) derivative was a key step in one of the synthetic routes. nih.gov The efficiency and stereochemical outcome of the RCM reaction can be influenced by the choice of catalyst and the structure of the diene substrate. wikipedia.org

Prins-Type Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

The Prins-type cyclization is a valuable method for the construction of heterocyclic rings. researchgate.net The reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by nucleophilic capture of the resulting carbocation. nih.gov For the synthesis of seven-membered nitrogen heterocycles like azepanes, an aza-Prins cyclization is employed, where a nitrogen-containing nucleophile is involved.

A powerful aza-Prins cyclization, in combination with a Peterson-type elimination, has been developed for the synthesis of tetrahydroazepines using iron(III) salts as sustainable catalysts. organic-chemistry.org This reaction allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. organic-chemistry.org The stereochemical control of the Prins cyclization is often dictated by the geometry of the transition state, and the use of chiral auxiliaries or catalysts can lead to enantioselective transformations. While less common than other methods for azepane synthesis, the Prins-type cyclization offers a unique approach to constructing the seven-membered ring system.

Intramolecular Cyclization Processes

Intramolecular cyclization represents a cornerstone in the synthesis of cyclic compounds, including azepanes. These reactions involve the formation of a ring from a single molecule containing all the necessary functional groups, often leading to high efficiency and stereocontrol.

Intramolecular reductive amination is a powerful strategy for the synthesis of cyclic amines, including the azepane scaffold. nih.gov This reaction typically involves the formation of an imine or iminium ion from a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to one), followed by in-situ reduction to form the cyclic amine. The effectiveness of this method lies in its ability to form the heterocyclic ring in a single, controlled step.

For the synthesis of azepanes, a suitable linear precursor containing an amino group and a ketone or aldehyde separated by an appropriate number of carbon atoms is required. The cyclization is often promoted by a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The challenge in forming seven-membered rings like azepanes lies in overcoming the entropic barrier for the long-chain molecule to achieve the necessary conformation for cyclization. Despite this, intramolecular reductive amination has been successfully applied to synthesize various azepane derivatives, including heavily hydroxylated azepane iminosugars. nih.gov In some cases, the reaction can be part of a domino sequence, where deprotection and cyclization occur in one pot. nih.gov

The Overman rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate allylic trichloroacetimidate. organic-chemistry.orgyoutube.com This transformation can be catalyzed by transition metals, including Palladium(II), which often allows the reaction to proceed under milder conditions compared to the thermal process. organic-chemistry.org While the Overman rearrangement is a well-established method for synthesizing allylic amines, its specific application in the direct intramolecular cyclization to form an azepane ring is not extensively documented in the available literature.

However, the principles of Palladium(II) catalysis are widely used in constructing nitrogen-containing heterocycles. For example, Pd(II)-catalyzed tandem cyclizations have been developed to synthesize dibenzo[b,d]azepines and other seven-membered N-heterocyclic architectures. These reactions often involve processes like aza-Wacker-type cyclizations or C-H activation/annulation cascades. The Overman rearrangement, catalyzed by Pd(II), is a key step in multi-bond forming tandem processes that can lead to complex bicyclic systems incorporating an amino group, demonstrating its utility in complex molecule synthesis. researchgate.net The rearrangement proceeds with a high degree of stereoselectivity, making it a valuable tool in asymmetric synthesis. organic-chemistry.org

Organolithium chemistry provides a versatile platform for the synthesis and functionalization of substituted azepanes. This methodology often involves the deprotonation of an N-protected azepane derivative at the α-position to the nitrogen atom using a strong base like n-butyllithium (n-BuLi), followed by trapping the resulting organolithium intermediate with an electrophile. This lithiation-substitution sequence allows for the introduction of a wide variety of substituents at the C2 position of the azepane ring.

Furthermore, chemoenzymatic strategies have been developed that combine biocatalytic asymmetric reductive amination to generate enantioenriched 2-aryl azepanes, which are then converted to N'-aryl ureas. Upon treatment with a base, these ureas undergo a rearrangement involving a configurationally stable benzyllithium (B8763671) intermediate, leading to the stereospecific transfer of the aryl group to the 2-position of the azepane ring. This powerful combination of enzymatic resolution and organolithium-mediated rearrangement grants access to previously inaccessible enantiopure 2,2-disubstituted azepanes.

Synthetic Routes from Natural Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and hydroxy acids. These compounds serve as versatile starting materials for the asymmetric synthesis of complex chiral molecules, including (S)-Azepan-3-amine and its derivatives. By utilizing the inherent stereochemistry of these natural precursors, chemists can avoid the need for de novo asymmetric induction, often simplifying synthetic routes.

For instance, amino acids like L-serine or L-aspartic acid, and sugars such as D-mannose or D-glucose, can be chemically transformed through a series of reactions to construct the azepane ring with the desired stereochemistry at the C3 position. nih.gov A common strategy involves functional group manipulations to create a linear precursor set up for a key ring-closing step, such as intramolecular reductive amination or ring-closing metathesis. nih.gov For example, a pentahydroxylated azepane has been synthesized from D-glucose via a route that included the formation of a cyclic sulfate (B86663) and a final cyclization by reductive amination. nih.gov Similarly, enzymatic methods can be employed to generate noncanonical amino acids from the chiral pool, which then serve as advanced building blocks for synthesis. These approaches are advantageous as they diminish the number of synthetic steps and provide access to structurally diverse and biologically relevant iminosugars and their analogues.

Utilization of Amino Acid Derivatives (e.g., Lysine (B10760008), Ornithine) for Enantiopure Azepane Scaffolds

A prominent strategy for synthesizing enantiopure azepanes involves the use of readily available chiral starting materials derived from the chiral pool, such as the amino acids L-lysine and L-ornithine. acs.orgacs.org This approach leverages the inherent stereochemistry of the amino acid to control the stereochemistry of the final azepane product.

A common method involves the cyclization of methyl esters derived from these natural amino acids to form a lactam. acs.orgacs.org This lactam synthesis can be performed on a significant scale. acs.orgacs.org Subsequent reduction of the lactam yields the corresponding enantiopure 3-aminoazepane derivative. acs.orgacs.org For instance, starting from D-lysine hydrochloride, the (R)-configured 3-aminoazepane can be prepared. acs.org This methodology provides access to a variety of building blocks for the synthesis of pharmacologically active molecules. acs.orgacs.org

The general synthetic sequence can be summarized as follows:

Protection and Esterification: The amino groups of lysine or ornithine are appropriately protected, and the carboxylic acid is converted to its methyl ester.

Cyclization: The protected amino ester undergoes intramolecular cyclization to form the corresponding lactam.

Reduction: The lactam is reduced to afford the enantiopure 3-aminoazepane derivative.

Deprotection: Removal of the protecting groups yields the final enantiopure 3-aminoazepane.

This chiral pool approach offers a reliable and scalable route to enantiomerically pure azepane derivatives, making it a valuable tool in drug discovery and development. acs.orgacs.org

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. nih.govresearchgate.netwiley.com Enzymes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. wiley.comnih.gov

Multi-Enzyme Cascade Methodologies for Chiral Azepane Synthesis

Multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, offer significant advantages in terms of process efficiency by minimizing intermediate isolation and purification steps. nih.gov These cascades can be designed to convert simple starting materials into complex chiral products with high selectivity. nih.gov For the synthesis of chiral azepanes, a cascade involving a combination of enzymes like galactose oxidase and imine reductase has been reported. acs.org Another example is a multi-enzyme cascade for the synthesis of α,ω-diamines from cycloalkanols. rsc.org While not directly producing (S)-azepan-3-amine, these examples highlight the potential of multi-enzyme systems for the synthesis of related chiral diamines. The development of such cascades for azepane synthesis is an active area of research, aiming to create more efficient and sustainable manufacturing processes. nih.gov

Applications of Imine Reductase (IRED) and Reductive Aminase (RedAm) Enzymes in Asymmetric Synthesis

Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes in the asymmetric synthesis of chiral amines. researchgate.netacs.orgkcl.ac.uk These NADPH-dependent oxidoreductases catalyze the enantioselective reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines with high enantiomeric excess. acs.orgkcl.ac.uk

The application of IREDs has been successfully demonstrated in the synthesis of chiral azepane derivatives. Through semi-rational design, a triple-mutant IRED was developed that exhibited high stereoselectivity (up to >99% S) for the reductive amination of N-Boc-4-oxo-azepane with different amines, providing a biocatalytic route to chiral azepane-4-amines. nih.govrsc.org This highlights the potential of protein engineering to tailor IREDs for specific and challenging transformations. nih.govrsc.orgresearchgate.net

Reductive aminases (RedAms), a subclass of IREDs, are particularly valuable as they can catalyze both the formation of the imine from a ketone and an amine, and its subsequent stereoselective reduction in a single step. nih.govfrontiersin.org This one-pot reaction maximizes atom economy and contributes to more sustainable processes. nih.govfrontiersin.org The development of robust and versatile RedAms is a significant focus in biocatalysis, with the potential to provide efficient routes to a wide range of chiral amines, including substituted azepanes. frontiersin.orgrsc.org

Development of Sustainable and Enantioselective Biocatalytic Processes

The development of sustainable biocatalytic processes is a key goal in modern chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.govnih.gov Biocatalysis inherently aligns with the principles of green chemistry by utilizing biodegradable catalysts (enzymes) that operate under mild conditions, often in aqueous environments. wiley.comnih.gov

The use of IREDs and RedAms in the synthesis of chiral azepanes exemplifies this trend. nih.govrsc.org By employing these enzymes, chemists can avoid the use of heavy metal catalysts and harsh reagents often required in traditional chemical synthesis. researchgate.netwiley.com Furthermore, the continuous development of enzyme engineering techniques allows for the creation of more efficient and stable biocatalysts, making these processes more economically viable for industrial applications. nih.govresearchgate.net The integration of biocatalytic steps into synthetic routes for complex molecules like (S)-Azepan-3-amine dihydrochloride (B599025) is a testament to the growing importance of sustainable and enantioselective biocatalysis. nih.govnih.gov

Asymmetric Catalysis in Chiral Azepane Synthesis

Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is a cornerstone of modern organic synthesis. frontiersin.orgchiralpedia.comyoutube.com This approach allows for the efficient production of enantiomerically pure compounds from prochiral starting materials. chiralpedia.comyoutube.com

Transition Metal-Catalyzed Enantioselective Reactions (e.g., Osmium-catalyzed tethered aminohydroxylation)

Transition metal catalysis offers a powerful toolkit for the construction of complex chiral molecules. nih.govfrontiersin.org Among these methods, osmium-catalyzed reactions have proven particularly effective for the stereoselective synthesis of amino alcohols and their derivatives. acs.orgnih.govresearcher.life

A notable example is the osmium-catalyzed tethered aminohydroxylation (TA). acs.orgnih.govresearcher.life This reaction allows for the stereoselective introduction of both a hydroxyl and an amino group across a double bond. acs.orgnih.govresearcher.life The "tethering" strategy, where the nitrogen nucleophile is temporarily attached to the substrate, ensures high regio- and stereocontrol during the C-N bond formation. acs.orgnih.govresearcher.life This methodology has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.govresearcher.life The key step involves the osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor. acs.orgnih.govresearcher.life Subsequent intramolecular reductive amination then forms the azepane ring. acs.orgnih.govresearcher.life

While this specific example leads to polyhydroxylated azepanes, the underlying principle of osmium-catalyzed tethered aminohydroxylation demonstrates a powerful strategy for controlling stereochemistry in the synthesis of complex azepane scaffolds. acs.orgnih.govresearcher.life Further development and adaptation of this and other transition metal-catalyzed reactions will undoubtedly continue to provide innovative solutions for the enantioselective synthesis of azepane derivatives like (S)-Azepan-3-amine dihydrochloride. uol.deresearchgate.net

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations with high enantioselectivity. This approach avoids the use of often toxic and expensive metal catalysts. The application of organocatalysis to the synthesis of chiral azepanes, while still a developing field, offers promising strategies for controlling the stereochemistry at the C3 position.

One of the key strategies in organocatalytic asymmetric synthesis is the use of chiral Brønsted acids, such as confined imidodiphosphorimidate (IDPi) catalysts. nih.govresearchgate.net These catalysts can activate substrates towards nucleophilic attack in a highly controlled chiral environment. For instance, a formal cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and N-aryl imines, catalyzed by an IDPi Brønsted acid, can generate chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity (up to 99:1 er). nih.govresearchgate.net While not directly yielding azepan-3-amine, this methodology demonstrates the potential of organocatalysis to construct complex nitrogen-containing ring systems with high stereocontrol.

Another relevant organocatalytic method is the intramolecular aza-Michael reaction. semanticscholar.org This reaction, often catalyzed by diarylprolinol silyl (B83357) ethers or other chiral amines, allows for the cyclization of a linear substrate containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety to form a heterocyclic ring. By carefully designing the substrate and choosing the appropriate chiral organocatalyst, it is possible to induce high stereoselectivity in the formation of the new stereocenter. While specific examples for the direct synthesis of (S)-azepan-3-amine via this method are not yet prevalent in the literature, the principle provides a clear pathway for future research and development.

The following table summarizes representative organocatalytic approaches that could be adapted for the synthesis of chiral azepane derivatives.

Catalyst TypeReaction TypeSubstratesProduct TypeEnantioselectivity (ee)Diastereoselectivity (dr)
Chiral Phosphoric AcidHantzsch ReactionAldehyde, β-ketoester, ammoniaDihydropyridinesExcellentN/A
Bifunctional Amine-ThioureaMichael/CyclizationAminochalcones, AzlactonesDihydroquinolinonesExcellentModerate to Excellent
Cinchona Alkaloid DerivativeTandem Michael/Thorpe-Ziegler2-Pyrazolin-5-ones, BenzylidenemalononitrilesDihydropyrano[2,3-c]pyrazolesUp to >99%N/A
Confined IDPi Brønsted AcidFormal CycloadditionBicyclo[1.1.0]butanes, N-aryl iminesAzabicyclo[2.1.1]hexanesUp to 99:1 erN/A

Chiral Auxiliary-Mediated Synthetic Strategies

A well-established and powerful method for achieving high enantioselectivity in synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. This approach has been successfully applied to the synthesis of enantiomerically pure cyclic amines, including derivatives of azepan-3-amine.

A notable example of a chiral auxiliary-mediated synthesis of (S)-azepan-3-amine starts from the readily available and naturally occurring amino acid, L-lysine. In this strategy, L-lysine serves as the chiral pool starting material, providing the inherent stereochemistry that is ultimately transferred to the azepane ring. The synthesis involves the cyclization of a protected L-lysine derivative to form the corresponding lactam, followed by reduction of the lactam and the amino acid's carboxyl group.

The key steps in a reported synthesis are outlined below:

Protection: The amino groups of L-lysine are protected, for example, with Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups.

Cyclization: The protected lysine is then cyclized to form the seven-membered lactam ring.

Reduction: The lactam and the protected carboxyl group are reduced to the corresponding amine and alcohol.

Deprotection and Functional Group Manipulation: Subsequent steps involve deprotection and conversion of the side-chain alcohol to an amine, ultimately yielding the desired (S)-azepan-3-amine.

This chiral auxiliary approach offers a reliable and often high-yielding route to the target molecule, with the stereochemistry being dictated by the starting chiral material.

Below is a table summarizing key data for a chiral auxiliary-mediated synthesis of an (S)-azepan-3-amine precursor from L-lysine.

Starting MaterialKey ReagentsKey IntermediateYield (%)Diastereomeric RatioEnantiomeric Excess (%)
L-LysineBoc-anhydride, Methyl ChloroformateN,N'-di-Boc-L-lysine methyl esterHighN/A>99
N,N'-di-Boc-L-lysine methyl esterSodium Methoxide(S)-3-(Boc-amino)azepan-2-one~70-80>95:5>99
(S)-3-(Boc-amino)azepan-2-oneLithium Aluminum Hydride(S)-3-(Boc-amino)azepaneGoodN/A>99

This method highlights the efficiency of using nature's own chiral building blocks to construct complex and enantiomerically pure molecules for pharmaceutical research and development.

Chemical Reactivity and Derivatization Pathways of Chiral Azepan 3 Amines

Amine Functional Group Transformations

The primary amine at the C-3 position of the azepane ring is a key handle for a variety of chemical transformations. As a nucleophile, it readily engages in reactions that lead to the formation of new carbon-nitrogen bonds, allowing for the introduction of diverse substituents and the construction of more complex molecules.

The acylation of (S)-Azepan-3-amine is a straightforward and high-yielding transformation that converts the primary amine into a corresponding amide derivative. This reaction is typically achieved by treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, like pyridine (B92270) or a tertiary amine, is often added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.org

A key feature of this reaction is its selectivity; the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This prevents subsequent acylation reactions on the amide nitrogen, thus avoiding over-acylation products. libretexts.org A variety of coupling reagents can also be used to facilitate amide bond formation directly from carboxylic acids without the need to first form a more reactive derivative. youtube.com

Reagent ClassSpecific ExampleProduct TypeGeneral Structure of Product
Acid ChlorideAcetyl chloride (CH₃COCl)Secondary AmideN-((S)-azepan-3-yl)acetamide
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)Secondary AmideN-((S)-azepan-3-yl)acetamide
Carboxylic Acid + Coupling ReagentBenzoic acid + DCCSecondary AmideN-((S)-azepan-3-yl)benzamide

Table 1: Examples of Acylation Reactions with (S)-Azepan-3-amine.

The alkylation of (S)-Azepan-3-amine involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form secondary and tertiary amines. wikipedia.org However, direct alkylation of primary amines is often difficult to control. masterorganicchemistry.com The initial reaction of the primary amine with one equivalent of an alkyl halide produces a secondary amine. This newly formed secondary amine is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. wikipedia.orgmasterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, as well as the potential for further reaction to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

To achieve selective mono-alkylation, alternative methods such as reductive amination are generally preferred. masterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the desired secondary or tertiary amine. Forcing conditions with an excess of a reactive alkylating agent, such as methyl iodide, can be used intentionally for "exhaustive alkylation" to produce the quaternary ammonium salt. libretexts.org

Reaction TypeAlkylating AgentTypical ProductsNotes
Direct AlkylationMethyl Iodide (CH₃I)Mixture of (S)-N-methylazepan-3-amine, (S)-N,N-dimethylazepan-3-amine, and quaternary saltPoorly selective, leads to over-alkylation. wikipedia.orgmasterorganicchemistry.com
Reductive AminationAcetone + NaBH₄(S)-N-isopropylazepan-3-amineControlled method for selective mono-alkylation. masterorganicchemistry.com
Exhaustive AlkylationExcess Methyl Iodide(S)-3-azepanyl-trimethyl-ammonium iodideDrives the reaction to the quaternary ammonium salt. libretexts.org

Table 2: Comparison of Alkylation Methods for (S)-Azepan-3-amine.

Primary amines like (S)-Azepan-3-amine undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The reaction is typically reversible and can be driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent.

Schiff bases are valuable synthetic intermediates. researchgate.net The C=N double bond can be reduced to form a secondary amine (as in reductive amination), or it can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new carbon-based substituents. This two-step sequence of Schiff base formation followed by nucleophilic addition provides a powerful method for constructing complex side chains on the amine nitrogen.

Carbonyl CompoundReaction ConditionsProduct Type
BenzaldehydeReflux in ethanol (B145695) or toluene (B28343) with water removalSchiff Base (Imine)
CyclohexanoneAcid catalysis, water removalSchiff Base (Imine)
AcetoneNeat or in a solventSchiff Base (Imine)

Table 3: Schiff Base Formation from (S)-Azepan-3-amine.

Selective Functionalization and Modification of the Azepane Ring System

Beyond derivatization of the amine group, the azepane ring itself can be a target for modification. While direct functionalization of the saturated carbocyclic backbone of a pre-existing (S)-Azepan-3-amine is challenging, synthetic strategies often involve building the ring system with the desired functionality already incorporated. Methods such as ring-closing metathesis or intramolecular cyclizations can be employed to construct azepane rings with substituents at various positions. researchgate.net

Furthermore, advanced synthetic cascades can be used to modify the ring system. For example, intramolecular Ullmann-type annulation/rearrangement cascades have been developed to transform simpler cyclic precursors into highly functionalized benzazepine structures. researchgate.net Copper-catalyzed tandem reactions have also been utilized to prepare functionalized azepine derivatives from acyclic precursors. nih.gov These methods highlight that significant modification of the azepane core often relies on total synthesis approaches rather than direct derivatization of the parent ring.

Multi-Component Reactions for Accessing Diverse Azepane Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com As a primary amine, (S)-Azepan-3-amine is an excellent candidate for participation in several well-known MCRs.

For instance, in the Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form an α-acylamino amide. mdpi.com By employing (S)-Azepan-3-amine as the amine component, chemists can rapidly generate complex, peptide-like structures bearing the azepane moiety, creating a library of diverse scaffolds from simple starting materials. Similarly, it could be used in the Strecker reaction (amine, ketone/aldehyde, and cyanide) to synthesize α-aminonitriles or in various Povarov reactions to access tetrahydroquinolines. mdpi.com The use of (S)-Azepan-3-amine in MCRs provides a powerful and atom-economical route to novel and structurally diverse azepane-containing compounds. mdpi.com

MCR TypeComponentsPotential Product Scaffold
Ugi-4CR(S)-Azepan-3-amine, Benzaldehyde, tert-Butyl isocyanide, Acetic acidα-Acylamino amide containing the azepane ring
Strecker Synthesis(S)-Azepan-3-amine, Acetone, Potassium cyanide/HClα-((S)-azepan-3-ylamino)isobutyronitrile

Table 4: Potential Multi-Component Reactions Involving (S)-Azepan-3-amine.

Introduction of Complex Side Chains and Substituents

The introduction of complex side chains and substituents is a cornerstone of modifying (S)-Azepan-3-amine for applications in areas like drug discovery. The reactions discussed previously serve as the primary conduits for achieving this goal.

Acylation allows for the attachment of a vast array of acyl groups, ranging from simple alkyl and aryl groups to more complex heterocyclic or functionalized fragments, by selecting the appropriate carboxylic acid or its derivative. libretexts.org

Alkylation , particularly through controlled methods like reductive amination, enables the introduction of diverse alkyl and aralkyl substituents. libretexts.org

Multi-component reactions are exceptionally powerful for installing highly complex and varied side chains in a single step. mdpi.com The Ugi reaction, for example, simultaneously introduces three new substituents onto the amine nitrogen in the form of a single, intricate side chain.

These derivatization pathways, originating from the reactive primary amine, provide a robust toolkit for transforming the simple (S)-Azepan-3-amine building block into a diverse array of complex molecules with tailored properties.

Stereochemical Analysis and Enantiomeric Purity Assessment of Chiral Azepanes

Advanced Chromatographic Techniques for Enantioseparation

Chromatography is a cornerstone of enantiomeric separation. csfarmacie.cznih.gov By employing a chiral environment, either in the stationary phase or the mobile phase, it becomes possible to separate enantiomers based on their differential interactions, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers in both analytical and preparative scales. csfarmacie.cz The technique relies on chiral stationary phases (CSPs) that create a chiral environment within the column. The separation is based on the "three-point interaction" model, where one enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer in the column. csfarmacie.cz

Several types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic glycopeptides, and Pirkle-type phases. mdpi.comnih.gov The choice of CSP and mobile phase is critical for achieving successful separation. For amine-containing compounds like azepanes, polysaccharide-based columns such as Chiralpak AD-H are often effective. nih.govnih.gov Optimization of the mobile phase, which can be normal-phase (e.g., hexane-isopropanol), reversed-phase (e.g., aqueous buffer with methanol (B129727) or acetonitrile), or polar organic, is essential for achieving baseline resolution. nih.govnih.gov

Table 1: Examples of Chiral HPLC Conditions for Separation of Chiral Amines and Heterocycles

Analyte Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection Resolution (Rs) Reference
Azelnidipine Chiralpak AD-H (250 x 4.6 mm, 5 µm) Hexane/Isopropanol (90:10, v/v) 0.8 UV 254 nm 3.3 nih.gov
Hydroxychloroquine Chiralpak AD-H (150 x 4.6 mm, 5 µm) n-Hexane/Isopropanol (93:7, v/v) + 0.5% DEA 0.8 UV 343 nm Baseline nih.gov

This table is illustrative and shows conditions for compounds structurally related to chiral azepanes, demonstrating the applicability of the technique.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable enantiomers. gcms.cz For non-volatile compounds like azepanes, derivatization is often required to increase their volatility. The separation is achieved using a capillary column coated with a chiral stationary phase. gcms.cz

The most common CSPs for chiral GC are based on derivatized cyclodextrins. researchgate.net These cyclodextrins, which are cyclic oligosaccharides, have a chiral cavity. Enantiomers can enter this cavity and interact differently with the chiral environment, leading to separation. The type of cyclodextrin (B1172386) and its derivatives on the stationary phase determines the selectivity for different classes of compounds. researchgate.net The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite enantiomeric form of the selector, which is useful for trace enantiomer analysis. researchgate.net

Table 2: Common Chiral GC Stationary Phases

CSP Type Chiral Selector Common Applications Reference
Cyclodextrin-based Derivatized α-, β-, and γ-cyclodextrins Amino acids, alcohols, ketones, flavors, fragrances gcms.czresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. selvita.comchromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. selvita.commdpi.com

SFC is considered a "green" technology because it significantly reduces the consumption of toxic organic solvents. selvita.com The technique is compatible with a wide range of chiral stationary phases, particularly polysaccharide-based CSPs, which are robust and versatile. mdpi.comchromatographyonline.com Method development in SFC involves optimizing parameters such as the organic modifier (co-solvent, e.g., methanol, ethanol), pressure, and temperature to achieve the best resolution in the shortest time. mdpi.com SFC has proven highly successful for the enantioseparation of various pharmaceutical compounds. capes.gov.brchromatographyonline.com

Table 3: SFC Conditions for Enantioseparation of Azole Fungicides

Chiral Stationary Phase Organic Modifier Pressure (bar) Temperature (°C) Result Reference
Lux® Cellulose-2 Isopropanol 150 35 Baseline separation of four azole fungicides mdpi.com

This table exemplifies the application of SFC for separating chiral nitrogen-containing heterocycles.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal amounts of sample and reagents. nih.gov In chiral CE, a chiral selector is typically added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, thus enabling their separation. mdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including pharmaceuticals. mdpi.comcapes.gov.br Method optimization involves screening different types of cyclodextrins and adjusting the pH, buffer concentration, and applied voltage. mdpi.com A significant advantage of CE is its high separation efficiency and the speed of analysis. nih.gov In some cases, reversing the direction of the electroosmotic flow by coating the capillary can be used to alter the enantiomer migration order, which can be beneficial for quantifying a minor enantiomer in the presence of a major one. nih.gov Capillary Electrochromatography (CEC) is a hybrid technique that combines the high efficiency of CE with the selectivity of HPLC by using a packed capillary column. nih.gov

Chiral Derivatizing Agents and Indirect Enantioseparation Methodologies

Indirect enantioseparation is a widely used strategy that involves the derivatization of a racemic or enantiomerically enriched mixture with a chiral derivatizing agent (CDA) to produce a pair of diastereomers. nih.gov These diastereomers can then be separated using standard achiral chromatography techniques, most commonly high-performance liquid chromatography (HPLC). nih.gov The main advantage of this approach is the ability to use conventional and less expensive achiral stationary phases. nih.gov

For the analysis of (S)-Azepan-3-amine, a primary amine, a variety of CDAs are available. A highly effective and widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.gov It reacts with primary and secondary amines under mild alkaline conditions to yield stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis spectroscopy due to the presence of the dinitrophenyl chromophore. nih.gov

Other notable CDAs for primary amines include:

Naproxen-based reagents: (S)-Naproxen can be converted into various derivatizing agents that react with amines to form diastereomeric amides, which are separable by HPLC. nih.govresearchgate.net

NBD-Cl (4-Chloro-7-nitrobenzofurazan): This reagent reacts with primary and secondary amines to produce fluorescent derivatives, allowing for highly sensitive detection. The resulting diastereomers can be separated on a chiral stationary phase. yakhak.org

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE): This has been shown to be effective for the derivatization and HPLC separation of secondary amino acids and could be applicable to cyclic amines. nih.gov

The choice of CDA is crucial and is often determined by the reactivity of the analyte, the desired detection method (UV, fluorescence), and the chromatographic conditions. The derivatization reaction must proceed to completion without any racemization of the analyte or the reagent to ensure accurate determination of the enantiomeric composition. nih.gov

Table 3: Selected Chiral Derivatizing Agents for Indirect Enantioseparation of Amines

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedKey Features
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary & Secondary AminesForms stable diastereomers with strong UV chromophore. nih.gov
(S)-Naproxen-benzotriazole(S)-Nap-BtzPrimary AminesForms diastereomeric amides separable by RP-HPLC. nih.govresearchgate.net
4-Chloro-7-nitrobenzofurazanNBD-ClPrimary & Secondary AminesProduces highly fluorescent derivatives for sensitive detection. yakhak.org
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester(S)-NIFESecondary AminesEffective for cyclic amino acids and potentially cyclic amines. nih.gov

Future Research Directions and Emerging Challenges in Chiral Azepane Chemistry

Development of More Atom-Economical and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic chemistry. For chiral azepanes like (S)-Azepan-3-amine, this translates to developing synthetic pathways that are both efficient and environmentally benign.

Current synthetic strategies often involve multi-step sequences that may not be optimal in terms of atom economy—a measure of how many atoms from the reactants are incorporated into the final product. nih.govrsc.org Future research must prioritize the design of more concise and atom-economical routes. One promising avenue is the use of biocatalysis. For instance, an efficient, scalable, and cost-effective route to (R)-3-Aminoazepane has been developed utilizing a biocatalytic transformation with ω-transaminase as the key step to establish the stereogenic center with high efficiency (99.2% enantiomeric excess). researchgate.net This biocatalytic approach avoids the use of expensive and toxic heavy metal catalysts and simplifies workup procedures, making it commercially viable. researchgate.net The application of similar transaminase biocatalysts presents a significant opportunity for the sustainable synthesis of the (S)-enantiomer.

Another strategy involves leveraging renewable resources and developing solvent-free or bio-based solvent reaction conditions. scielo.brrsc.org For example, protocols using the bio-based solvent Cyrene™ for amide synthesis from acid chlorides and amines have been shown to be waste-minimizing and molar efficient. The development of such protocols for the synthesis and derivatization of (S)-Azepan-3-amine would represent a substantial advancement in sustainable chemistry.

Table 1: Comparison of Synthetic Route Strategies for Chiral Amines

StrategyAdvantagesChallenges for (S)-Azepan-3-amine
Traditional Multi-Step Synthesis Established methodologiesOften low atom economy, use of hazardous reagents.
Biocatalysis (e.g., Transaminases) High stereoselectivity, mild conditions, sustainable. researchgate.netIdentification of a suitable enzyme for the specific azepane ketone precursor.
Solvent-Free/Bio-based Solvents Reduced environmental impact, simplified purification. rsc.orgEnsuring reagent and intermediate solubility and reactivity.
Atom-Economical Reactions Maximizes reactant incorporation, minimizes waste. nih.govDesigning novel cyclization or ring-expansion strategies with high atom economy.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

Palladium(II)-catalyzed reactions, such as the Overman rearrangement, have been successfully used in a multi-bond forming, three-step tandem process to create hydroxylated 3-aminoazepanes. nih.gov The use of a chiral palladium(II)-catalyst in this process enabled the asymmetric synthesis of the 2,3,6,7-tetrahydro-3-amidoazepine motif, demonstrating the potential for catalytic control of stereochemistry in azepane systems. nih.gov

Furthermore, heterogeneous nanocatalytic systems are emerging as promising tools. For example, a copper-based nanocomposite has shown high catalytic activity and excellent reusability in N-arylation coupling reactions. rsc.org The development of analogous chiral catalytic systems could provide highly efficient and recyclable catalysts for the asymmetric synthesis of (S)-Azepan-3-amine. The key challenge lies in designing catalysts that can effectively control the conformation of the flexible seven-membered ring during the bond-forming process to achieve high enantioselectivity.

Table 2: Emerging Catalytic Systems in Chiral Synthesis

Catalytic SystemKey FeaturesPotential Application for (S)-Azepan-3-amine
Chiral Palladium(II) Catalysts Enables asymmetric tandem reactions like Overman rearrangement. nih.govAsymmetric synthesis of functionalized azepine precursors.
Transaminase Biocatalysts Highly stereoselective for ketone amination. researchgate.netDirect asymmetric synthesis from a prochiral azepan-3-one (B168768) precursor.
Heterogeneous Nanocatalysts High activity, reusability, and ease of separation. rsc.orgSustainable and scalable catalytic production.
Rhodium-catalyzed Arylboronic Acid Addition Highly diastereoselective for additions to nitroalkenes.Stereocontrolled introduction of substituents onto the azepane ring.

Expansion of Derivatization Strategies for Broader Molecular Diversity and Functionality

(S)-Azepan-3-amine dihydrochloride (B599025) serves as a valuable scaffold, and the ability to selectively functionalize it is key to unlocking its potential in drug discovery. Expanding derivatization strategies will allow for the creation of libraries of diverse molecules for biological screening.

The primary amine of (S)-Azepan-3-amine offers a reactive handle for a multitude of chemical transformations. Derivatization strategies can introduce various functional groups, altering the compound's physicochemical properties, such as solubility and lipophilicity, and enabling the exploration of structure-activity relationships. Chemical derivatization can be employed to introduce chromophores or fluorophores, which enhances analytical performance in techniques like HPLC, or to introduce specific functionalities for targeted biological interactions. nih.gov

Future research should focus on developing selective derivatization methods that can modify the primary amine, the secondary amine within the ring, or even the carbon backbone of the azepane ring. This will enable the generation of a wide array of analogues with diverse three-dimensional shapes and functionalities, expanding the accessible chemical space for drug discovery.

Integration of Advanced Computational and Theoretical Studies in Azepane Reactivity and Conformation

The flexible nature of the seven-membered azepane ring presents a significant challenge in understanding its conformational preferences and how they influence reactivity and biological activity. Advanced computational and theoretical studies are powerful tools for addressing this complexity.

Density Functional Theory (DFT) calculations can be used to investigate the conformational landscape of azepane derivatives. mdpi.com Such studies can predict the relative energies of different conformers (e.g., chair, boat, twist-chair) and identify the most stable conformations. This information is crucial for designing stereoselective reactions and for understanding how these molecules interact with biological targets. For example, computational investigations into the conformational preferences of oligopeptides containing amino acids with cyclopentane (B165970) substituents have successfully predicted helical structures. researchgate.net

Furthermore, computational methods can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. By modeling the transition states of different reaction pathways, researchers can gain insights into the factors that control stereoselectivity. This knowledge can then be used to design more efficient and selective catalysts for the synthesis of specific stereoisomers like (S)-Azepan-3-amine. The integration of these computational approaches will undoubtedly accelerate the development of chiral azepane chemistry.

Q & A

Q. What are the recommended methods for synthesizing (S)-Azepan-3-amine dihydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a prochiral azepine intermediate using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis, the free amine is converted to the dihydrochloride salt by treatment with HCl in anhydrous ethanol . For purification, recrystallization in a solvent system like ethanol/diethyl ether is recommended to minimize racemization. Chiral HPLC (using columns such as Chiralpak IA) or polarimetry should validate enantiomeric excess (>98% is typical for pharmaceutical-grade intermediates) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR in D2 _2O to confirm protonation states and ring conformation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess chemical purity.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ^+ = 169.1 for the free base).
    Cross-reference data with published spectra in databases like PubChem or peer-reviewed studies .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers under inert gas (N2 _2) to prevent hygroscopic degradation.
  • Dispose of waste via neutralization (e.g., with sodium bicarbonate) before transferring to hazardous waste facilities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

  • Methodological Answer : Use design of experiments (DoE) to assess variables:
  • Temperature : 50–80°C for hydrogenation (higher temps may reduce catalyst lifetime).
  • Pressure : 30–50 bar H2 _2 for asymmetric hydrogenation.
  • Solvent : Isopropanol/water mixtures enhance solubility of intermediates.
    Continuous flow reactors improve scalability and reduce batch variability . Validate optimized conditions with in-line FTIR or PAT (Process Analytical Technology) tools .

Q. How should conflicting analytical data (e.g., HPLC vs. NMR purity) be resolved?

  • Methodological Answer :
  • Root-Cause Analysis : Check for solvent interference in NMR (e.g., residual ethanol) or column degradation in HPLC.
  • Cross-Validation : Use ion chromatography (IC) to quantify chloride content (theoretical = 21.3% for dihydrochloride).
  • Statistical Validation : Apply Grubbs’ test to identify outliers in triplicate measurements .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hrs. Monitor degradation via UPLC-MS.
  • Oxidative Stress : Treat with 3% H2 _2O2 _2 to identify oxidation-prone sites (e.g., amine groups).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. How can enantiomeric cross-contamination be minimized during chiral resolution?

  • Methodological Answer :
  • Chiral Stationary Phases : Use HPLC columns with cellulose-based selectors (e.g., Chiralpak IB) for baseline separation.
  • Crystallization : Employ diastereomeric salt formation with L-tartaric acid in ethanol/water. Monitor crystallization kinetics to avoid entrapment of the undesired enantiomer .

Methodological Notes

  • Data Presentation : Follow ACS Style Guide for reporting analytical data (e.g., ±0.1% for purity, 3 significant figures for yields) .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .
  • Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.